Cas no 1780121-89-2 (methyl2-(3-methyloxetan-3-yl)ethylamine)

Methyl2-(3-methyloxetan-3-yl)ethylamine is a versatile organic compound with significant applications in pharmaceuticals and agrochemicals. This alkylamine offers excellent stability, allowing for easy handling and processing. Its unique structure facilitates various chemical transformations, enhancing its potential in synthetic pathways. Its ability to form stable bonds makes it a valuable intermediate in the synthesis of complex molecules.
methyl2-(3-methyloxetan-3-yl)ethylamine structure
1780121-89-2 structure
Product Name:methyl2-(3-methyloxetan-3-yl)ethylamine
CAS No:1780121-89-2
MF:C7H15NO
MW:129.200102090836
CID:6388506
PubChem ID:84081944
Update Time:2025-06-18

methyl2-(3-methyloxetan-3-yl)ethylamine Chemical and Physical Properties

Names and Identifiers

    • methyl2-(3-methyloxetan-3-yl)ethylamine
    • EN300-1833204
    • SCHEMBL18539170
    • methyl[2-(3-methyloxetan-3-yl)ethyl]amine
    • 1780121-89-2
    • Inchi: 1S/C7H15NO/c1-7(3-4-8-2)5-9-6-7/h8H,3-6H2,1-2H3
    • InChI Key: CJVSRQAVRAGQGL-UHFFFAOYSA-N
    • SMILES: O1CC(C)(CCNC)C1

Computed Properties

  • Exact Mass: 129.115364102g/mol
  • Monoisotopic Mass: 129.115364102g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 3
  • Complexity: 88.9
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.4
  • Topological Polar Surface Area: 21.3Ų

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methyl2-(3-methyloxetan-3-yl)ethylamine Related Literature

Additional information on methyl2-(3-methyloxetan-3-yl)ethylamine

Introduction to Methyl 2-(3-Methyloxetan-3-yl)Ethylamine (CAS No. 1780121-89-2)

Methyl 2-(3-methyloxetan-3-yl)ethylamine, a compound with the chemical formula C₆H₁₃NO₂, is a significant molecule in the field of pharmaceutical research and development. This compound, identified by its unique CAS number 1780121-89-2, has garnered attention due to its structural complexity and potential applications in drug synthesis. The presence of an oxetane ring and a secondary amine group makes it a versatile intermediate in organic synthesis, particularly in the creation of more complex bioactive molecules.

The oxetane moiety in Methyl 2-(3-methyloxetan-3-yl)ethylamine is a key feature that contributes to its reactivity and utility. Oxetanes are three-membered cyclic ethers that are known for their high ring strain, making them prone to ring-opening reactions under various conditions. This characteristic allows for the introduction of different functional groups at specific positions, facilitating the synthesis of diverse chemical entities. In pharmaceutical applications, such modifications can lead to the development of novel drugs with improved pharmacokinetic properties.

In recent years, there has been growing interest in the use of oxetane derivatives as scaffolds for drug discovery. The flexibility and reactivity of the oxetane ring make it an attractive platform for designing molecules that can interact with biological targets in unique ways. For instance, studies have shown that oxetane-based compounds can exhibit inhibitory activity against various enzymes and receptors, making them potential candidates for treating diseases such as cancer, inflammation, and neurological disorders.

The synthesis of Methyl 2-(3-methyloxetan-3-yl)ethylamine involves multiple steps, each requiring careful optimization to ensure high yield and purity. One common approach involves the reaction of methallylamine with epichlorohydrin in the presence of a base, followed by subsequent functionalization to introduce the desired substituents. The use of protecting groups is often necessary to prevent unwanted side reactions during the synthesis process.

Recent advancements in synthetic methodologies have enabled more efficient and scalable production of Methyl 2-(3-methyloxetan-3-yl)ethylamine. Techniques such as flow chemistry and continuous manufacturing have been explored to improve reaction efficiency and reduce waste. These innovations align with the broader trend towards green chemistry, where sustainability and environmental impact are prioritized alongside productivity.

The pharmacological potential of Methyl 2-(3-methyloxetan-3-yl)ethylamine has been investigated in several preclinical studies. Researchers have explored its interactions with various biological targets, including enzymes involved in signal transduction pathways and receptors mediating neurotransmitter activity. Preliminary findings suggest that this compound may have therapeutic effects in areas such as pain management and central nervous system disorders.

The structural features of Methyl 2-(3-methyloxetan-3-yl)ethylamine make it a valuable building block for medicinal chemists. By modifying the substituents on the oxetane ring or introducing additional functional groups, researchers can generate a library of derivatives with tailored properties. This approach allows for rapid screening and optimization of drug candidates, accelerating the drug discovery process.

In conclusion, Methyl 2-(3-methyloxetan-3-yl)ethylamine (CAS No. 1780121-89-2) is a promising compound with significant potential in pharmaceutical research. Its unique structural features and reactivity make it an ideal candidate for further exploration in drug development. As synthetic methodologies continue to evolve, the accessibility and utility of this compound are expected to increase, opening new avenues for therapeutic innovation.

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